Cas no 2172190-02-0 (4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid)

4-Ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure incorporates an ethyl side chain and a methyl-substituted butanamide linker, enhancing steric and conformational control during solid-phase peptide assembly. The Fmoc group ensures selective deprotection under mild basic conditions, improving synthesis efficiency. This compound is particularly valuable for introducing tailored hydrophobic or sterically constrained motifs into peptide sequences, facilitating the study of structure-activity relationships. Its high purity and stability make it suitable for demanding applications in medicinal chemistry and bioconjugation. The carboxylate terminus allows further functionalization, expanding its utility in peptide-based drug design and biomaterial development.
4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid structure
2172190-02-0 structure
Product name:4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid
CAS No:2172190-02-0
MF:C28H36N2O5
MW:480.595848083496
CID:6570641
PubChem ID:165540097

4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid
    • 2172190-02-0
    • EN300-1483514
    • 4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
    • Inchi: 1S/C28H36N2O5/c1-3-20(12-13-27(32)33)14-15-29-26(31)16-19(2)17-30-28(34)35-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25H,3,12-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: JFLVFRZKHUITBS-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)CC(NCCC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 677
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1483514-1000mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1483514-50mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1483514-100mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1483514-5000mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1483514-1.0g
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
1g
$0.0 2023-06-06
Enamine
EN300-1483514-2500mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1483514-500mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1483514-10000mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1483514-250mg
4-ethyl-6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]hexanoic acid
2172190-02-0
250mg
$3099.0 2023-09-28

4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid Related Literature

Additional information on 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid

Recent Advances in the Study of 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid (CAS: 2172190-02-0)

The compound 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid (CAS: 2172190-02-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug development and biochemical research. The presence of the fluoren-9-yl methoxycarbonyl (Fmoc) protecting group in its structure makes it particularly valuable in peptide synthesis and other bioconjugation strategies.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its role as a building block for more complex molecular architectures. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the solid-phase peptide synthesis (SPPS) of novel peptide-based therapeutics. The Fmoc group, known for its stability under basic conditions and ease of removal under mild acidic conditions, enhances the compound's versatility in multi-step synthetic routes.

Another significant development involves the application of 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid in the design of targeted drug delivery systems. Researchers have exploited its amphiphilic properties to create self-assembling nanostructures capable of encapsulating hydrophobic drugs. A recent paper in Advanced Drug Delivery Reviews (2024) highlighted its use in the development of nanocarriers for cancer therapeutics, showcasing improved drug solubility and controlled release profiles.

In addition to its synthetic applications, this compound has also been investigated for its potential biological activities. Preliminary in vitro studies suggest that derivatives of 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid may exhibit moderate inhibitory effects on certain enzymatic targets, opening new avenues for the development of enzyme inhibitors. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.

The growing body of research on 4-ethyl-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidohexanoic acid underscores its importance as a versatile tool in chemical biology and drug discovery. Future studies are expected to explore its applications in other areas, such as proteomics and materials science, further expanding its utility in interdisciplinary research. As the field continues to evolve, this compound is likely to play an increasingly prominent role in the development of novel therapeutic agents and biomaterials.

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